

Application Notes and Protocols: YKL-05-099 Treatment of MOLM-13 Leukemia Cells

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Compound of Interest		
Compound Name:	YKL-05-099	
Cat. No.:	B611891	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

YKL-05-099 is an experimental small molecule inhibitor of Salt-Inducible Kinases (SIKs), with potent activity against SIK1 (IC50 ~10 nM), SIK2 (IC50 ~40 nM), and SIK3 (IC50 ~30 nM)[1][2] [3]. In the context of Acute Myeloid Leukemia (AML), particularly subtypes dependent on the transcription factor Myocyte Enhancer Factor 2C (MEF2C), **YKL-05-099** presents a targeted therapeutic strategy[4][5].

The MOLM-13 cell line, established from a patient with relapsed AML (M5a subtype), is a critical preclinical model.[6] It harbors key genetic features, including an MLL-AF9 (KMT2A-MLLT3) fusion gene and an internal tandem duplication of the FLT3 gene (FLT3-ITD), making it highly relevant for studying MLL-rearranged leukemia.[6][7] Research has demonstrated that the growth and survival of MOLM-13 cells are dependent on the SIK3-MEF2C signaling axis, making them sensitive to **YKL-05-099** treatment.[4][5]

These application notes provide a summary of the mechanism of action, key quantitative data, and detailed protocols for studying the effects of **YKL-05-099** on MOLM-13 cells.

2. Mechanism of Action

In MEF2C-dependent AML cells like MOLM-13, SIK3 plays a crucial role in maintaining the function of the MEF2C transcription factor. SIK3 directly phosphorylates and inactivates



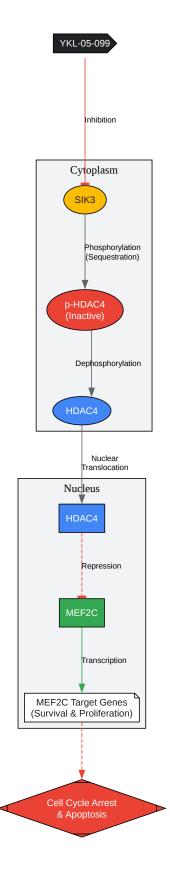
Methodological & Application

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Histone Deacetylase 4 (HDAC4), a repressive cofactor of MEF2C.[5] This phosphorylation sequesters HDAC4 in the cytoplasm, allowing MEF2C to remain active in the nucleus and drive the transcription of genes essential for leukemia cell survival.

Treatment with **YKL-05-099** inhibits SIK3 kinase activity.[4][5] This leads to the dephosphorylation and subsequent nuclear translocation of HDAC4, which then binds to and represses MEF2C.[8] The suppression of the MEF2C transcriptional program ultimately results in cell-cycle arrest and apoptosis in the leukemia cells.[4][5][9]





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Caption: SIK3 inhibition pathway by YKL-05-099 in MOLM-13 cells.



3. Data Presentation

Quantitative data from studies on **YKL-05-099** are summarized below for easy reference and comparison.

Table 1: Inhibitory Activity of YKL-05-099

Target	IC50 Value	Assay Type / Cell Line	Reference
SIK1	~10 nM	Cell-free binding assay	[1][2][3]
SIK2	0.04 μM (40 nM)	Human enzyme assay	[10]
SIK3	~30 nM	Cell-free binding assay	[1][2][3]

| MOLM-13 Proliferation | 0.24 μM (240 nM) | Cell viability assay |[10] |

Table 2: Cellular Effects of YKL-05-099 on MOLM-13 Cells

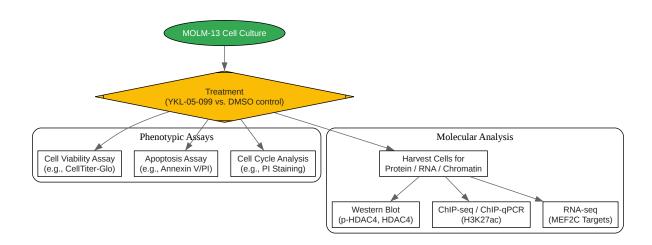
Effect	Experimental Condition	Key Result	Reference
Cell Cycle Arrest & Apoptosis	Treatment with YKL-05-099	Dose-dependent induction of cell cycle arrest and apoptosis.	[4][5][8][9]
MEF2C Function Suppression	250 nM YKL-05-099 for 2 hours	Rapid suppression of MEF2C transcriptional output.	[4]
Histone Acetylation	250 nM YKL-05-099 for 2 hours	Selective loss of H3K27ac at MEF2C- occupied enhancer elements.	[4][8][11]



| HDAC4 Localization | Treatment with **YKL-05-099** | Rapid dephosphorylation and nuclear accumulation of HDAC4. |[8] |

4. Experimental Protocols

The following protocols provide a framework for investigating the effects of **YKL-05-099** on MOLM-13 cells.



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Caption: General experimental workflow for YKL-05-099 studies in MOLM-13.

Protocol 1: MOLM-13 Cell Culture and Maintenance

- Principle: To maintain a healthy, logarithmically growing population of MOLM-13 cells for consistent experimental results.
- Materials:



- MOLM-13 cells[6]
- RPMI-1640 medium[6]
- Fetal Bovine Serum (FBS), heat-inactivated[6]
- Penicillin-Streptomycin solution
- Sterile tissue culture flasks (T-25 or T-75)
- Humidified incubator (37°C, 5% CO₂)
- Procedure:
 - Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1%
 Penicillin-Streptomycin.[6]
 - MOLM-13 cells grow in suspension.[6] Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
 - Split the culture every 2-3 days by centrifuging the cells, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed complete growth medium at the desired seeding density.
 - Regularly check cell viability using Trypan Blue exclusion.

Protocol 2: Cell Viability Assay (Dose-Response)

- Principle: To determine the half-maximal inhibitory concentration (IC50) of **YKL-05-099** on MOLM-13 cell proliferation using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
- Materials:
 - MOLM-13 cells
 - Complete growth medium
 - YKL-05-099 stock solution (in DMSO)



- DMSO (vehicle control)
- White, opaque 96-well microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed MOLM-13 cells in a 96-well plate at a density of 5,000 10,000 cells per well in 100 μL of complete growth medium.
- Prepare serial dilutions of **YKL-05-099** in complete growth medium. A typical concentration range would span from 1 nM to 10 μM. Include a DMSO-only control.[4]
- Add the diluted compound or DMSO control to the appropriate wells. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).[4]
- Incubate the plate for 72 hours at 37°C, 5% CO₂.[4]
- After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.
- Normalize the data to the DMSO control and plot a four-parameter dose-response curve to calculate the IC50 value.[4]

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Principle: To quantify the induction of apoptosis (using Annexin V/Propidium Iodide staining)
 and cell cycle arrest (using Propidium Iodide staining) following YKL-05-099 treatment.



- Materials:
 - MOLM-13 cells
 - YKL-05-099 and DMSO
 - For Apoptosis: Annexin V-FITC/PI Apoptosis Detection Kit
 - For Cell Cycle: Propidium Iodide (PI), RNase A, Triton X-100
 - Phosphate-Buffered Saline (PBS)
 - Flow cytometer
- Procedure:
 - Seed MOLM-13 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
 - Treat cells with YKL-05-099 (e.g., 1x, 2x, and 5x the IC50 value) or DMSO for a specified time (e.g., 24, 48, 72 hours).
 - Harvest cells by centrifugation and wash twice with cold PBS.
 - For Apoptosis Staining: a. Resuspend cells in 1X Annexin V Binding Buffer. b. Add
 Annexin V-FITC and PI according to the manufacturer's protocol. c. Incubate in the dark at room temperature for 15 minutes. d. Analyze immediately by flow cytometry.
 - For Cell Cycle Staining: a. Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. b. Centrifuge to remove ethanol and wash with PBS. c.
 Resuspend the cell pellet in PI staining solution (containing PI, RNase A, and Triton X-100 in PBS). d. Incubate in the dark at room temperature for 30 minutes. e. Analyze by flow cytometry.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Analysis

 Principle: To assess changes in histone H3 lysine 27 acetylation (H3K27ac) at specific genomic loci, particularly MEF2C binding sites, after YKL-05-099 treatment.



- Materials:
 - MOLM-13 cells
 - YKL-05-099 (250 nM) and DMSO (0.1%)[4]
 - Formaldehyde (1%)
 - Glycine
 - ChIP lysis buffer, dilution buffer, wash buffers
 - Antibodies against H3K27ac and IgG (control)
 - Protein A/G magnetic beads
 - Sonicator (e.g., Bioruptor)
 - Reagents for reverse cross-linking and DNA purification
 - qPCR reagents and primers for target loci
- Procedure:
 - Treat MOLM-13 cells with 250 nM YKL-05-099 or 0.1% DMSO for 2 hours.[4]
 - Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[4]
 - Quench the reaction with glycine.
 - Lyse the cells and prepare nuclear lysates.
 - Shear chromatin by sonication to an average fragment size of 200-500 bp.[4]
 - Pre-clear the chromatin with protein A/G beads.
 - Incubate the chromatin overnight at 4°C with anti-H3K27ac or control IgG antibody.



- Capture antibody-chromatin complexes using protein A/G beads.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
- Elute the chromatin from the beads and reverse cross-links by heating with NaCl and Proteinase K.
- Purify the immunoprecipitated DNA.
- Analyze the enrichment of specific DNA sequences by qPCR or prepare libraries for ChIPseq analysis.[4]

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